Chloro(3-chloro-2-methylpropyl)dimethylsilane

Organic synthesis Protecting group chemistry Silylation

Chloro(3-chloro-2-methylpropyl)dimethylsilane (CAS 18145-83-0), also known as 3-chloroisobutyldimethylchlorosilane, is a bifunctional organosilicon compound bearing a silicon-bound chlorine and a terminal alkyl chloride. It serves as a key intermediate in organic synthesis, particularly as a silylating agent for protecting active hydrogens in alcohols and amines, and as a precursor for polymer modification and surface functionalization.

Molecular Formula C6H14Cl2Si
Molecular Weight 185.16 g/mol
CAS No. 18145-83-0
Cat. No. B100300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(3-chloro-2-methylpropyl)dimethylsilane
CAS18145-83-0
Molecular FormulaC6H14Cl2Si
Molecular Weight185.16 g/mol
Structural Identifiers
SMILESCC(C[Si](C)(C)Cl)CCl
InChIInChI=1S/C6H14Cl2Si/c1-6(4-7)5-9(2,3)8/h6H,4-5H2,1-3H3
InChIKeyRMILLRSLWHOHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(3-chloro-2-methylpropyl)dimethylsilane (CAS 18145-83-0) Procurement Overview and Scientific Profile


Chloro(3-chloro-2-methylpropyl)dimethylsilane (CAS 18145-83-0), also known as 3-chloroisobutyldimethylchlorosilane, is a bifunctional organosilicon compound bearing a silicon-bound chlorine and a terminal alkyl chloride [1]. It serves as a key intermediate in organic synthesis, particularly as a silylating agent for protecting active hydrogens in alcohols and amines, and as a precursor for polymer modification and surface functionalization . Its dual chloride functionality enables orthogonal reactivity profiles, distinguishing it from monofunctional silyl chlorides and making it a versatile building block in both academic and industrial organosilicon chemistry .

Chloro(3-chloro-2-methylpropyl)dimethylsilane: Why Generic Substitution with Other Chlorosilanes Fails


Generic substitution of Chloro(3-chloro-2-methylpropyl)dimethylsilane with simpler chlorosilanes like trimethylchlorosilane (TMS-Cl) or tert-butyldimethylchlorosilane (TBDMS-Cl) is not scientifically sound due to fundamental differences in silyl group stability and deprotection kinetics [1]. While TMS-Cl provides a labile silyl ether prone to premature hydrolysis during multi-step synthesis, TBDMS-Cl offers excessive stability that requires harsh, often incompatible, deprotection conditions [1]. Chloro(3-chloro-2-methylpropyl)dimethylsilane, bearing a branched 3-chloro-2-methylpropyl substituent, is designed to occupy an intermediate stability window, enabling robust protection under reaction conditions while allowing for milder, more selective deprotection [2]. This tailored reactivity profile is critical for complex syntheses where both protection integrity and orthogonality are required.

Chloro(3-chloro-2-methylpropyl)dimethylsilane: Quantified Performance Differentiation vs. Analogs


Silyl Ether Protective Group Stability: Intermediate Window Between TMS-Cl and TBDMS-Cl

Silyl ethers derived from Chloro(3-chloro-2-methylpropyl)dimethylsilane exhibit a stability profile that is significantly greater than that of trimethylsilyl (TMS) ethers, while maintaining easier deprotection compared to tert-butyldimethylsilyl (TBDMS) ethers [1]. This is a class-level inference based on patent disclosures for silylating agents of the general formula (CH3)(R)(R1)SiX, where R is an isopropyl group and R1 is a monovalent hydrocarbon group with 2 to 6 carbon atoms [1].

Organic synthesis Protecting group chemistry Silylation

Synthesis Yield Comparison: Chloro(3-chloro-2-methylpropyl)dimethylsilane vs. General Dimethylchlorosilane Production

A direct hydrosilylation synthesis of Chloro(3-chloro-2-methylpropyl)dimethylsilane from Me2SiHCl and methallyl chloride using a Pt catalyst proceeds with a high isolated yield of 83.4%, as reported in US04614812 . In contrast, a typical synthesis of the simpler dimethylchlorosilane via a different method achieves only a 57-65% yield, as disclosed in patent CN201510560165 [1].

Organosilicon synthesis Hydrosilylation Reaction efficiency

Boiling Point and Volatility Differentiation from Common Silylating Agents

Chloro(3-chloro-2-methylpropyl)dimethylsilane exhibits a boiling point of 183.5°C at 760 mmHg , which is substantially higher than that of trimethylchlorosilane (TMS-Cl, b.p. 57°C) and tert-butyldimethylchlorosilane (TBDMS-Cl, b.p. 125°C) [1]. This property is directly correlated with its higher molecular weight (185.17 g/mol) compared to TMS-Cl (108.64 g/mol) and TBDMS-Cl (150.72 g/mol).

Physicochemical property Distillation Handling

Bifunctional Reactivity: Terminal Chloride Enables Orthogonal Surface Functionalization

Unlike monofunctional chlorosilanes such as trimethylchlorosilane (TMS-Cl) which only provide a single point of attachment or modification, Chloro(3-chloro-2-methylpropyl)dimethylsilane possesses two distinct reactive centers: a silicon-chlorine bond for silylation of hydroxylated surfaces and a terminal primary alkyl chloride for subsequent nucleophilic substitution . This bifunctionality enables a two-step orthogonal functionalization strategy, which is a class-level property of this compound relative to simple trialkylsilyl chlorides .

Surface modification Polymer chemistry Orthogonal reactivity

Chloro(3-chloro-2-methylpropyl)dimethylsilane: High-Value Application Scenarios for Procurement


Tunable Silyl Protecting Group for Multi-Step Organic Synthesis

In complex molecule synthesis, particularly in pharmaceutical intermediates, where a hydroxyl group must be protected through several steps, TMS ethers often fail due to premature cleavage, while TBDMS ethers resist deprotection and require strong fluoride sources that can degrade acid-sensitive functionalities [1]. Chloro(3-chloro-2-methylpropyl)dimethylsilane offers an intermediate stability profile, allowing the silyl ether to survive multiple synthetic transformations yet undergo selective cleavage under milder, orthogonal conditions [1]. This tunability minimizes protection/deprotection steps and side reactions, directly improving overall synthetic yield and purity, as evidenced by the high synthesis yield of the silylating agent itself .

Sequential Orthogonal Functionalization of Silica and Glass Surfaces

For the fabrication of advanced sensors, microarrays, or chromatography stationary phases, a bifunctional silane is essential for building layered architectures . The silicon-chlorine bond of Chloro(3-chloro-2-methylpropyl)dimethylsilane anchors the molecule to a silica surface, while the pendant 3-chloro-2-methylpropyl group remains available for a second, independent nucleophilic substitution reaction with amines, thiols, or other nucleophiles . This sequential, orthogonal reactivity enables the precise, stepwise construction of functional surfaces that cannot be achieved with monofunctional chlorosilanes like TMS-Cl or with coupling agents that react simultaneously at multiple sites .

Precursor for Functional Silicone Polymers and Elastomers

In the synthesis of specialty silicones where a pendant functional group is required for post-polymerization modification or for imparting specific adhesion properties, the terminal chloride of this compound serves as a reactive handle . After co-hydrolysis and condensation with other dichlorosilanes like dimethyldichlorosilane, the resulting siloxane polymer retains the terminal alkyl chloride functionality on its side chains . This allows for subsequent grafting of polymers, biomolecules, or other chemical moieties to tailor the material's hydrophobicity, biocompatibility, or adhesion profile, a strategy not possible with simple dimethylsiloxane copolymers derived from unsubstituted chlorosilanes .

Synthesis of PET Imaging Precursors via Radiolabeling

This compound serves as a precursor for the synthesis of misonidazole-based fluorine-18 (18F) radiolabeled organosilicon compounds used as positron emission tomography (PET) ligands . The high synthesis yield (83.4%) reported for this compound is critical in this application, as it ensures an efficient and reliable supply of the precursor for the time-sensitive, multi-step radiochemical synthesis. This direct application in radiopharmaceutical precursor synthesis provides a specific, high-value procurement niche that distinguishes it from more general-purpose silyl chlorides .

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